
Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as CPP, is a chemical compound that has been widely studied for its potential applications in various fields, including medicinal chemistry and neuroscience. CPP belongs to the class of NMDA receptor antagonists, which are known for their ability to modulate the activity of glutamate receptors in the brain.
Aplicaciones Científicas De Investigación
Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been investigated as a potential drug candidate for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. In neuroscience, Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been used as a tool to study the role of NMDA receptors in synaptic plasticity and learning and memory. In pharmacology, Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been used to investigate the mechanism of action of various drugs that target the NMDA receptor.
Mecanismo De Acción
Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone acts as a competitive antagonist of the NMDA receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. By binding to the receptor's ion channel, Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone blocks the influx of calcium ions, which is necessary for the activation of downstream signaling pathways. This results in a decrease in synaptic transmission and a reduction in the excitability of neurons.
Biochemical and physiological effects:
The biochemical and physiological effects of Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone depend on the dose, duration, and route of administration. In general, Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to induce a range of effects, including sedation, analgesia, and anticonvulsant activity. Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has also been shown to modulate the release of various neurotransmitters, such as dopamine, serotonin, and acetylcholine. Additionally, Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in lab experiments is its well-established mechanism of action and pharmacology. This makes it a reliable tool for studying the role of NMDA receptors in various physiological and pathological processes. However, one of the limitations of using Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is its potential toxicity and side effects, which can vary depending on the dose and route of administration. Additionally, Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone's effects can be influenced by various factors, such as age, sex, and genetic background, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the research on Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. One of the areas of interest is the development of more selective and potent NMDA receptor antagonists that can overcome the limitations of Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. Another area of interest is the investigation of the role of NMDA receptors in various neurological disorders, such as depression, anxiety, and addiction. Additionally, the development of new methods for the delivery of Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone and other NMDA receptor antagonists could lead to the development of novel therapeutic strategies for the treatment of these disorders.
Métodos De Síntesis
The synthesis of Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone involves a multi-step process that starts with the reaction of 2-pyridin-4-ylpyrrolidine with cyclopentanone to form the corresponding pyrrolidinyl ketone intermediate. This intermediate is then reduced using sodium borohydride to yield the desired product, Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. The synthesis of Cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.
Propiedades
IUPAC Name |
cyclopentyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(13-4-1-2-5-13)17-11-3-6-14(17)12-7-9-16-10-8-12/h7-10,13-14H,1-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOCVYOSNXDENF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclopropyl-6-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carbonyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7493927.png)


![Pentyl 2-[(3-bromobenzoyl)amino]-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B7493946.png)

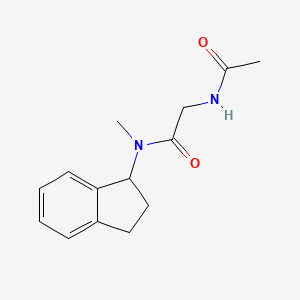
![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7493992.png)
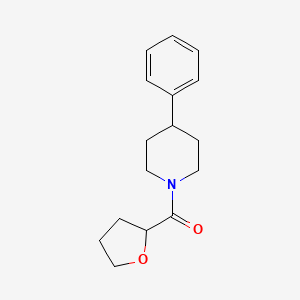
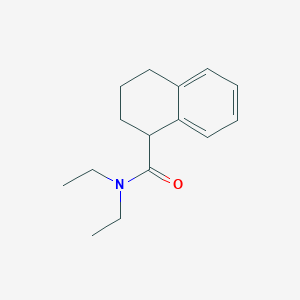
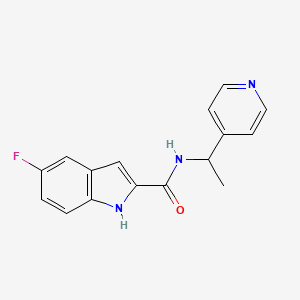
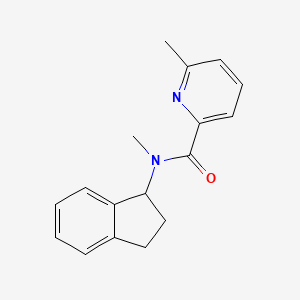
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7494021.png)
![2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide](/img/structure/B7494029.png)
